molecular formula C15H15NO3 B4112631 N-(2-hydroxyphenyl)-2-phenoxypropanamide

N-(2-hydroxyphenyl)-2-phenoxypropanamide

Cat. No.: B4112631
M. Wt: 257.28 g/mol
InChI Key: NNKXYQJYHPWISR-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-2-phenoxypropanamide is an amide derivative characterized by a 2-hydroxyphenyl group attached to the nitrogen atom and a phenoxy substituent on the α-carbon of the propanamide chain. The hydroxyphenyl group may enhance solubility via hydrogen bonding, while the phenoxy moiety could contribute to π-π interactions in biological systems. Further experimental validation is required to confirm these hypotheses.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-11(19-12-7-3-2-4-8-12)15(18)16-13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKXYQJYHPWISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-phenoxypropanamide typically involves the reaction of 2-hydroxyaniline with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxyphenyl)-2-phenoxypropanamide has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s hydroxy and amide groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules . Additionally, its phenyl and phenoxy groups contribute to hydrophobic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-hydroxyphenyl)-2-phenoxypropanamide with structurally related amides, focusing on substituent effects, molecular properties, and reported activities:

Compound Name Substituents (N-phenyl) Propanamide Chain Substituent Molecular Weight (g/mol) Biological Activity/Properties References
This compound 2-hydroxy 2-phenoxy 257.25 (calculated) Not reported; inferred potential for hydrogen bonding and aromatic interactions
N-(2-ethoxyphenyl)-2-phenoxypropanamide 2-ethoxy 2-phenoxy 285.34 Not reported; ethoxy group may reduce solubility vs. hydroxy
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-fluoro, N-methyl 2-(4-hydroxyphenoxy) 289.30 Fluorine enhances electronegativity; hydroxyphenoxy may increase polarity
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide 5-amino-2-fluoro 2-(2-methoxyphenoxy) 304.32 Amino group improves solubility; methoxy enhances lipophilicity
HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide) 2-hydroxy 2-propylpentanamide ~265 (estimated) HDAC inhibition; no significant hepatotoxicity in preclinical models

Key Observations:

Substituent Effects on Solubility: The 2-hydroxyphenyl group in the target compound likely improves water solubility compared to analogs with ethoxy () or fluorine () substituents, which are more lipophilic. The amino group in N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide () further enhances solubility, suggesting that polar substituents on the phenyl ring modulate bioavailability.

Biological Activity: HO-AAVPA (), a valproic acid derivative with a hydroxyphenyl group, exhibits histone deacetylase (HDAC) inhibitory activity without hepatotoxicity at tested doses. No direct evidence exists for the target compound’s bioactivity, but its phenoxy group may confer distinct binding affinities compared to NSAID-derived amides (e.g., naproxen/flurbiprofen hybrids in ).

The phenoxy group in the target compound’s propanamide chain offers steric bulk and aromaticity, which could influence metabolic stability compared to shorter-chain analogs like HO-AAVPA.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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